1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane is a polyhalogenated organic compound characterized by the presence of both chlorine and fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane typically involves the halogenation of a suitable precursor. One common method is the radical addition of chlorine and fluorine to a pentane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex polyhalogenated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while reduction and oxidation reactions can produce a range of polyhalogenated compounds.
Scientific Research Applications
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane has several scientific research applications:
Chemistry: Used as a model compound to study the effects of halogenation on chemical reactivity and stability.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects. The compound’s high electronegativity due to the presence of chlorine and fluorine atoms plays a crucial role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclohexane: A polyhalogenated compound with a six-carbon ring structure.
Hexafluoroacetylacetone: A compound with six fluorine atoms attached to an acetylacetone backbone.
Hexachlorobiphenyl: A biphenyl derivative with six chlorine atoms.
Uniqueness
1,1,3,3,5,5-Hexachloro-1,2,2,4,4,5-hexafluoropentane is unique due to its specific arrangement of chlorine and fluorine atoms on a pentane backbone. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications.
Properties
CAS No. |
105981-94-0 |
---|---|
Molecular Formula |
C5Cl6F6 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
1,1,3,3,5,5-hexachloro-1,2,2,4,4,5-hexafluoropentane |
InChI |
InChI=1S/C5Cl6F6/c6-1(7,2(12,13)4(8,9)16)3(14,15)5(10,11)17 |
InChI Key |
SJKFDAVRXAKGGV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl)(C(F)(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.